molecular formula C13H13FN6O B045892 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 81886-51-3

2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B045892
CAS No.: 81886-51-3
M. Wt: 288.28 g/mol
InChI Key: HUEOBFHUKGPCHO-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal cell membrane synthesis. This compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately, fungal cell death .

Cellular Effects

The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol on various cell types and cellular processes are profound. In fungal cells, this compound inhibits cell growth and proliferation by disrupting membrane integrity . Additionally, it affects cell signaling pathways and gene expression related to stress responses and membrane synthesis . In mammalian cells, the compound has been observed to have minimal cytotoxic effects, making it a promising candidate for antifungal therapy .

Molecular Mechanism

At the molecular level, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol exerts its effects primarily through the inhibition of lanosterol 14α-demethylase . This enzyme is part of the cytochrome P450 family and is responsible for demethylating lanosterol, a precursor in the biosynthesis of ergosterol . The compound binds to the heme iron of the enzyme, preventing the demethylation process and leading to the accumulation of toxic sterol intermediates . This inhibition disrupts the synthesis of ergosterol, compromising the integrity of the fungal cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antifungal activity over extended periods, although slight reductions in potency may occur due to gradual degradation . In vitro studies have demonstrated consistent inhibition of fungal growth over time, while in vivo studies have shown sustained antifungal effects with repeated dosing .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal infections with minimal adverse effects . At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is metabolized primarily in the liver through the cytochrome P450 enzyme system . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways involve several enzymes, including CYP3A4, which plays a significant role in the biotransformation of the compound . These metabolic processes ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . It accumulates in tissues with high lipid content, such as the liver and adipose tissue, where it exerts its antifungal effects . The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is primarily within the endoplasmic reticulum and mitochondria . These organelles are involved in sterol synthesis and energy production, respectively, making them key targets for the compound’s action . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments . This localization is crucial for its inhibitory effects on lanosterol 14α-demethylase and subsequent disruption of ergosterol synthesis .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEOBFHUKGPCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002283
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81886-51-3
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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